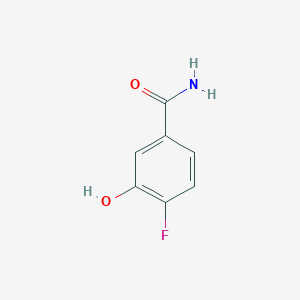

4-Fluoro-3-hydroxybenzamide

Beschreibung

Contextualization within Benzamide (B126) Chemistry Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a common feature in many biologically active molecules, making benzamide chemistry a cornerstone of medicinal chemistry and drug discovery. ontosight.aiwalshmedicalmedia.com The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling researchers to fine-tune the physicochemical and biological properties of these compounds. ontosight.ai

The effects of adding different chemical groups (substitutions) to the benzamide core can lead to a wide array of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net The specific placement of substituents on the benzamide ring is crucial, as it can significantly influence a compound's binding affinity to biological targets like proteins and enzymes. ontosight.ai

4-Fluoro-3-hydroxybenzamide is a prime example of a substituted benzamide. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in hydrogen bonding, a key interaction in biological systems. ontosight.ai The study of such specifically substituted benzamides contributes to a deeper understanding of structure-activity relationships, which is fundamental to the design of new therapeutic agents.

Significance and Research Trajectory of Substituted Benzamides

The investigation of substituted benzamides has a rich history and continues to be an active area of research. ontosight.ai These compounds have been explored for their potential in treating a wide range of conditions, including neurological disorders, cancer, and infectious diseases. ontosight.ai For instance, some benzamide derivatives have shown promise as enzyme inhibitors or as modulators of receptor activity. ontosight.airesearchgate.net

The research trajectory in this field often involves the synthesis of novel benzamide derivatives followed by rigorous evaluation of their biological activities through in vitro and in vivo studies. ontosight.ai Scientists utilize a variety of techniques, from computational modeling to experimental assays, to understand how these molecules interact with biological systems. ontosight.ai This multi-faceted approach has led to the identification of several benzamide-based therapeutic agents used in clinical practice today, such as amisulpride (B195569) and sulpiride. researchgate.netmdpi.com

The exploration of compounds like this compound and its derivatives is driven by the continuous need for new and more effective therapeutic options. walshmedicalmedia.com For example, recent research has focused on developing benzamide derivatives as inhibitors of specific enzymes implicated in diseases like cancer and Alzheimer's disease. mdpi.comresearchgate.net The strategic design and synthesis of these molecules, guided by an understanding of their chemical properties and biological interactions, remain a significant focus of modern medicinal chemistry. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6FNO2 | |

| Molecular Weight | 155.128 g/mol | |

| CAS Number | 1243381-28-3 | bldpharm.com |

Interactive Data Table: Related Benzamide Compounds in Research

| Compound Name | Key Research Finding | Source(s) |

| N-(3-((4-chlorophenyl)methylamino)-2-hydroxypropyl)-3,4,5-trimethoxy-benzamide | Potential anti-inflammatory, antimicrobial, and anticancer properties. | ontosight.ai |

| N-(3-chloro-4-methylphenyl)-4-[(2-furylmethyl)amino]-3-nitrobenzamide | Investigated for potential bioactivity due to its specific functional groups. | ontosight.ai |

| CHEMBL549899 | A substituted benzamide derivative of interest for its potential therapeutic applications. | ontosight.ai |

| Parsalmide | A non-steroidal anti-inflammatory drug (NSAID) with a benzamide structure. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBIOIQQTYCMGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243381-28-3 | |

| Record name | 4-fluoro-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Hydroxybenzamide

Established Synthetic Routes for 4-Fluoro-3-hydroxybenzamide

The synthesis of this compound can be achieved through various chemical pathways, ranging from conventional multistep procedures to more advanced and optimized strategies.

Conventional Multistep Synthesis Approaches

A common and established method for the synthesis of this compound involves a multistep sequence starting from commercially available precursors. A representative conventional synthesis pathway begins with 4-fluorophenol (B42351).

The initial step involves the carboxylation of 4-fluorophenol to produce 4-fluoro-3-hydroxybenzoic acid. This transformation is often achieved through a Kolbe-Schmitt type reaction, where the phenoxide, generated by treating 4-fluorophenol with a base like potassium hydroxide, reacts with carbon dioxide under pressure and elevated temperature. google.com Subsequent acidification yields the desired carboxylic acid. A patent describes a method where 4-fluorophenol is dissolved in water with potassium hydroxide, and carbon dioxide gas is introduced at temperatures between 40-60°C. Following this, the addition of a strong acid like sulfuric acid and subsequent workup provides 4-fluoro-3-hydroxybenzoic acid with a reported yield of approximately 73%. google.com

Once the carboxylic acid intermediate is obtained, it must be converted to the primary amide. A typical laboratory-scale approach involves a two-step process: activation of the carboxylic acid followed by amidation. The carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride or an ester. For instance, esterification can be carried out by reacting 4-fluoro-3-hydroxybenzoic acid with an alcohol like methanol (B129727) in the presence of a catalyst such as thionyl chloride or a strong acid.

The resulting ester, for example, Methyl 4-Fluoro-3-hydroxybenzoate, can then be subjected to ammonolysis. This involves reacting the ester with ammonia (B1221849) or a source of ammonia to form the final amide product, this compound. This final step replaces the alkoxy group of the ester with an amino group.

A summary of a typical conventional synthesis route is presented below:

| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions |

| 1 | 4-Fluorophenol | 1. KOH2. CO₂3. H₂SO₄ | 4-Fluoro-3-hydroxybenzoic acid | Aqueous solution, 40-60°C, followed by acidification. google.com |

| 2 | 4-Fluoro-3-hydroxybenzoic acid | Methanol, Thionyl Chloride | Methyl 4-Fluoro-3-hydroxybenzoate | 0°C to 70°C. |

| 3 | Methyl 4-Fluoro-3-hydroxybenzoate | Ammonia | This compound | Ammonolysis |

Advanced Synthetic Strategies and Optimization

To overcome some of the limitations of conventional methods, such as harsh reaction conditions or the use of hazardous reagents, advanced synthetic strategies are being explored. These often incorporate principles of green chemistry and the use of catalysis to improve efficiency and sustainability.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various steps of the synthesis.

One key area of improvement is the use of safer and more environmentally benign solvents. For instance, research into the synthesis of related hydroxybenzoic acid derivatives has demonstrated the use of water as a solvent, which is a significant improvement over volatile organic solvents. chemmethod.com

Another green chemistry approach is the use of energy-efficient methods like microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. derpharmachemica.comchemmethod.com For example, the synthesis of hydrazide derivatives of 4-hydroxybenzoic acid has been shown to be significantly faster and higher yielding when conducted under microwave irradiation compared to conventional heating. chemmethod.com While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the successful application of this technology to structurally similar compounds suggests its potential for a more sustainable production of the target molecule. semanticscholar.orgresearchgate.netmdpi.com

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater selectivity and efficiency. For the synthesis of this compound, catalytic methods are particularly relevant for the amidation step.

Instead of the two-step esterification-ammonolysis sequence, direct amidation of 4-fluoro-3-hydroxybenzoic acid can be achieved using coupling agents. These reagents act as catalysts to activate the carboxylic acid in situ, allowing for a direct reaction with an amine source. Common coupling agents include carbodiimides like DCC (Dicyclohexylcarbodiimide) and phosphonium (B103445) salts like PyBOP or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). chemicalbook.comsigmaaldrich.comnih.gov The use of HBTU, for example, has been documented for the coupling of 4-fluoro-3-hydroxybenzoic acid with various amine-containing molecules. sigmaaldrich.com

These catalytic coupling reactions are often performed under mild conditions, at or near room temperature, and offer high yields and good functional group tolerance. The choice of catalyst and reaction conditions can be optimized to suit the specific substrate and desired product.

| Catalytic Method | Precursor | Amine Source | Catalyst/Coupling Agent | Product |

| Catalytic Amidation | 4-Fluoro-3-hydroxybenzoic acid | 6-((2-ammonium trifluroacetate)ethylamino)purine | HBTU | 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine sigmaaldrich.com |

| Catalytic Amidation | 4-Fluoro-3-hydroxybenzoic acid | N-boc-1,12-diaminododecane | HBTU | 12-N-boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane chemicalbook.com |

Derivatization and Functionalization Reactions

Once synthesized, this compound can be further modified to create a library of related compounds with potentially different properties. The amide nitrogen provides a key site for such functionalization.

Modification at the Amide Nitrogen

The primary amide group (-CONH₂) of this compound contains two reactive N-H bonds, allowing for the introduction of various substituents at the nitrogen atom. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Common derivatization reactions at the amide nitrogen include N-alkylation and N-arylation.

N-Alkylation: This involves the introduction of an alkyl group onto the amide nitrogen. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. The base deprotonates the amide nitrogen, making it nucleophilic enough to attack the alkyl halide. The choice of base and reaction conditions is crucial to control the degree of alkylation (mono- vs. di-alkylation) and to avoid side reactions at the phenolic hydroxyl group.

N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction typically employs a palladium or copper catalyst to couple the amide with an aryl halide or triflate. For instance, copper-catalyzed N-arylation has been effectively used for the synthesis of N-aryl amides from related starting materials. organic-chemistry.org Such reactions have expanded the toolkit for creating diverse N-aryl benzamides.

These derivatization strategies allow for the systematic modification of the this compound scaffold, which is a common practice in medicinal chemistry for the exploration of structure-activity relationships.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2 and 6). libretexts.org Conversely, the benzamide (B126) (-CONH₂) group is a deactivating group that directs substitution to the meta position (position 5). libretexts.org The fluorine (-F) atom is a deactivator but directs ortho and para (positions 2 and 5). libretexts.org

The competition between these effects dictates the position of substitution. The potent activating effect of the hydroxyl group suggests that substitution will likely occur at the positions ortho and para to it. Position 2 is ortho to the hydroxyl and meta to the amide, while position 6 is ortho to the hydroxyl and ortho to the fluorine. Therefore, a mixture of products is possible, and the precise outcome would depend on the specific electrophile and reaction conditions. For example, in the iodination of 4-fluorobenzaldehyde, the iodine atom is introduced at the position ortho to the hydroxyl group (position 3), directed by the powerful activating effect of the hydroxyl substituent. google.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, primarily through alkylation and acylation reactions.

O-Alkylation: The hydroxyl group can be converted into an ether via alkylation. This typically involves deprotonation with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. While direct examples for this compound are not prevalent in the searched literature, the O-alkylation of its precursor, 4-fluoro-3-hydroxybenzoic acid, to produce compounds like 4-fluoro-3-(3-methylbutoxy)benzoic acid has been described, indicating the feasibility of this transformation. vulcanchem.com In related salicylanilides, methylation or benzylation of the phenolic hydroxyl has been shown to result in a loss of certain biological activities. nih.gov

O-Acylation: Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides, typically in the presence of a base. This reaction transforms the phenol (B47542) into an aryl ester.

Halogen Chemistry and Fluorine Reactivity Studies

The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. In SNAr, the rate-determining step is the nucleophilic attack on the carbon bearing the halogen, forming a negatively charged Meisenheimer complex. imperial.ac.uk The reaction is favored when the ring is substituted with strong electron-withdrawing groups, which stabilize this intermediate. libretexts.org Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. libretexts.org

Mechanistic Investigations of this compound Reactions

Reaction Mechanism Elucidation

Detailed mechanistic studies specifically for this compound are not extensively covered in the available literature. However, its reactions follow well-established organic chemistry principles.

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds via a two-step process. First, the π-electron system of the benzene ring attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents present. In the second, fast step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edu

Nucleophilic Aromatic Substitution (SNAr): This reaction also typically follows a two-step addition-elimination mechanism. A nucleophile adds to the carbon bearing the fluorine atom, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly by electron-withdrawing groups at the ortho and para positions. In the second step, the leaving group (fluoride ion) is eliminated, and the aromatic ring is reformed. nih.gov Recent studies on some SNAr reactions suggest that they may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Stereochemical Considerations in Synthesis and Reactions

This compound is an achiral molecule and does not have any stereocenters. Therefore, its synthesis from achiral precursors does not involve stereochemical considerations.

Stereochemistry can become a factor in reactions where a new chiral center is created. For example, if this compound were used as a substrate in a reaction that introduces a chiral substituent, the product could be a racemic mixture unless a stereoselective synthetic method is employed. nih.govacs.org Such methods might involve the use of chiral catalysts or reagents to favor the formation of one enantiomer or diastereomer over another. However, specific examples of stereoselective reactions involving this compound were not found in the searched literature.

Purity and Characterization Challenges in Synthesis

Ensuring the purity of this compound is crucial, particularly for its potential use as a building block in pharmaceuticals or other advanced materials. The primary challenges in its synthesis and purification often relate to the removal of starting materials and the separation of isomeric impurities.

Common analytical techniques for characterization and purity assessment include:

High-Performance Liquid Chromatography (HPLC): HPLC is a principal method for determining the purity of the final product. leyan.com Reversed-phase HPLC methods are often employed for the purification and analysis of related hydroxybenzoic acids and benzamides. google.comnih.govasm.org For instance, a Certificate of Analysis for the precursor, 4-Fluoro-3-hydroxybenzoic acid, reported a purity of 99.56% as determined by HPLC. leyan.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure. nih.gov The chemical shifts and coupling constants provide unambiguous information about the substitution pattern on the aromatic ring. For example, the presence of fluorine can be confirmed by characteristic signals in the ¹⁹F NMR spectrum. vulcanchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight. vulcanchem.com

A potential challenge during synthesis is the formation of isomers. For example, during the synthesis of the 4-fluoro-3-hydroxybenzoic acid precursor, incomplete regioselectivity could lead to the formation of other isomers, such as 3-fluoro-4-hydroxybenzoic acid, which may be difficult to separate. chemicalbook.com Purification methods like recrystallization or column chromatography are often necessary to achieve high purity. asm.org

Below is a table summarizing the analytical methods used for characterization.

| Analytical Technique | Purpose | Typical Observations |

| HPLC | Purity Assessment & Purification | A single major peak indicates high purity. Used to separate the target compound from impurities and isomers. nih.govasm.org |

| ¹H NMR | Structural Elucidation | Provides information on the number and environment of protons. Aromatic protons show characteristic splitting patterns based on their position relative to the substituents. google.com |

| ¹³C NMR | Structural Confirmation | Shows the number of unique carbon atoms and their chemical environment. |

| ¹⁹F NMR | Fluorine Confirmation | A specific signal confirms the presence and chemical environment of the fluorine atom. nih.gov |

| Mass Spectrometry | Molecular Weight & Formula | The molecular ion peak confirms the mass of the compound. vulcanchem.com |

Computational and Theoretical Studies of 4 Fluoro 3 Hydroxybenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 4-Fluoro-3-hydroxybenzamide. These calculations, often employing Density Functional Theory (DFT), provide a quantitative description of the molecule's electron distribution and orbital energies, which are key determinants of its reactivity and physical properties. researchgate.net

Molecular Orbitals and Electron Density Distribution

The arrangement of molecular orbitals (MOs) and the distribution of electron density are critical to understanding a molecule's chemical behavior. In molecules like this compound, the electron density is not uniformly distributed. The presence of electronegative atoms, such as fluorine and oxygen, and the aromatic ring system leads to regions of varying electron density. rsc.orgscispace.com The amide and hydroxyl groups, along with the fluorine atom, significantly influence the electronic landscape of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For aromatic compounds, the HOMO and LUMO are often π-type orbitals associated with the ring system. The energies and spatial distributions of these orbitals determine the molecule's electronic and optical properties. researchgate.net In substituted benzamides, the nature and position of the substituents significantly modulate the HOMO and LUMO energy levels. For example, theoretical calculations on related molecules have determined the frontier orbital energy gap to be a key indicator of their reactivity.

Table 1: Theoretical Reactivity Descriptors for a Related Benzophenone

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | 4.717 eV |

| Chemical Hardness | 4.717 eV |

| Electrophilicity Index | 2.071 eV |

This data is for 4-fluoro-4-hydroxybenzophenone, a structurally related molecule, and is provided for illustrative purposes. scispace.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them, collectively known as the energy landscape. nih.govmdpi.comnih.govbiorxiv.org For this compound, rotations around the C-C bond connecting the amide group to the benzene ring and the C-N bond of the amide group are particularly important.

The presence of intramolecular hydrogen bonding between the hydroxyl group and the amide group can significantly influence the conformational preferences, favoring a more planar structure. Computational methods can map the potential energy surface as a function of key dihedral angles, revealing the global and local energy minima that correspond to the most stable conformations. mdpi.com Understanding the conformational landscape is essential, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. mdpi.com

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. schrodinger.comarkat-usa.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. arkat-usa.org These predictions, based on the calculated electron density around each nucleus, are highly sensitive to the molecular geometry and can help in the assignment of experimental NMR signals. schrodinger.comunl.edu For fluorinated compounds, ¹⁹F NMR predictions are also possible and can be very accurate. schrodinger.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an infrared (IR) spectrum. arkat-usa.org By analyzing the vibrational modes, specific functional groups can be identified. For example, the characteristic stretching frequencies of the N-H bonds in the amide group and the O-H bond of the hydroxyl group can be predicted.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. scispace.comarkat-usa.org The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. scispace.com

Table 2: Predicted Spectroscopic Data for a Related Fluorobenzamide

| Spectroscopy | Predicted Values |

| ¹H NMR Chemical Shifts | 1.55 to 8.95 ppm |

| ¹³C NMR Chemical Shifts | 127.04 to 193.09 ppm |

| N-H Stretching (IR) | Asymmetric: 3567 cm⁻¹, Symmetric: 3447 cm⁻¹ |

| HOMO-LUMO Gap | 5.521 eV |

This data is for 3-fluorobenzamide (B1676559) and serves as an example of typical computational predictions.

Molecular Docking and Dynamics Simulations of Receptor Interactions

To investigate the potential of this compound as a biologically active compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a biological target, such as a protein receptor or enzyme. researchgate.netzhaojgroup.com

Ligand-Protein Binding Mechanisms (Theoretical)

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring the resulting poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding free energy. researchgate.netzhaojgroup.com

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. researchgate.net MD simulations provide a dynamic view of the binding, showing how the ligand and protein adjust their conformations to optimize their interactions. These simulations can reveal key amino acid residues involved in the binding and the nature of the forces that stabilize the complex. nih.govnih.gov The hydroxyl and amide groups of this compound are capable of forming hydrogen bonds, which are often crucial for high-affinity binding to biological targets. nih.govacs.org The fluorine atom can also participate in favorable interactions within a protein's binding pocket. mdpi.com

Binding Site Characterization and Interaction Profiling

Computational docking and molecular dynamics simulations have been instrumental in elucidating the binding mode of this compound within the active site of its target proteins. These studies characterize the specific amino acid residues that form key interactions with the ligand, providing a detailed map of the binding pocket.

For instance, in studies investigating its inhibitory potential against certain bacterial enzymes, this compound has been shown to occupy a well-defined pocket. The benzamide (B126) moiety typically engages in hydrogen bonding and pi-stacking interactions, which are critical for its binding affinity.

Key Interactions:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-CONH2) groups are primary sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group offers two donor sites (from the -NH2) and one acceptor site (from the C=O). These groups frequently interact with polar residues such as serine, threonine, and aspartic acid within the binding site.

Pi-Stacking: The aromatic ring of this compound often participates in pi-pi stacking or T-shaped stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the ligand-protein complex.

Halogen Bonding: The fluorine atom at the 4-position can form halogen bonds with electron-rich atoms, such as the backbone carbonyl oxygen of amino acid residues. This type of interaction, though often weaker than hydrogen bonding, can play a crucial role in orienting the ligand within the active site and enhancing binding specificity.

The table below summarizes the typical interactions observed in computational studies of this compound with a hypothetical enzyme active site.

| Interaction Type | Ligand Group Involved | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Hydroxyl (-OH) | Asp, Glu, Ser |

| Hydrogen Bonding | Amide (-CONH2) | Asp, Gln, Asn, Backbone C=O/N-H |

| Pi-Pi Stacking | Benzene Ring | Phe, Tyr, Trp |

| Halogen Bonding | Fluoro (-F) | Backbone C=O |

These detailed interaction profiles are fundamental for understanding the structural basis of the compound's activity and for guiding the design of analogs with improved binding characteristics.

QSAR (Quantitative Structure-Activity Relationship) Modeling Applications

QSAR studies on this compound and related compounds aim to establish a mathematical relationship between their chemical structures and biological activities. These models are invaluable for predicting the activity of new compounds before their synthesis and for identifying the key molecular features that govern their potency.

Predictive Modeling for Biological Activity Potential

In the context of drug discovery, QSAR models have been developed to predict the inhibitory activity of benzamide derivatives, including this compound, against various therapeutic targets. These models are typically built using a training set of compounds with known activities and are then validated using an external test set.

A common approach involves calculating a wide range of molecular descriptors for each compound and then using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the predictive model. For a series of benzamide analogs, the resulting QSAR equation might look something like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

where c0, c1, c2 are coefficients determined from the regression analysis. The predictive power of these models is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a robust and predictive model.

Descriptor Analysis for Pharmacophore Development

The analysis of the descriptors used in successful QSAR models provides crucial information for the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound, descriptor analysis often highlights the importance of the following features:

Hydrogen Bond Donors and Acceptors: The hydroxyl and amide groups are consistently identified as critical pharmacophoric features.

Aromatic Ring: The benzene ring serves as a hydrophobic feature and a scaffold for pi-stacking interactions.

Electron-Withdrawing Feature: The fluorine atom contributes to the electronic properties of the molecule and can be represented as a halogen bond donor or a general electron-withdrawing feature in a pharmacophore model.

By identifying these key descriptors, researchers can construct a 3D pharmacophore model that can be used for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity.

The table below lists some of the common molecular descriptors that may be used in QSAR studies of this compound and their relevance to its biological activity.

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO | Describes the electronic distribution and reactivity of the molecule. |

| Topological | Molecular Connectivity | Relates to the size, shape, and branching of the molecule. |

| Steric/Geometrical | Molar Refractivity, Surface Area | Pertains to the volume and shape of the molecule, influencing binding. |

| Thermodynamic | LogP | Indicates the hydrophobicity of the molecule, affecting cell permeability. |

Through the combined application of binding site analysis and QSAR modeling, a comprehensive understanding of the structure-activity landscape of this compound can be achieved, paving the way for the development of next-generation therapeutic agents.

Biological Target Engagement and Preclinical Mechanistic Investigations of 4 Fluoro 3 Hydroxybenzamide

In Vitro Studies on Enzyme Inhibition and Activation

The interaction of 4-Fluoro-3-hydroxybenzamide and structurally related compounds with various enzymes has been a subject of interest in medicinal chemistry, particularly in the context of enzyme inhibition.

Specific Enzyme Target Identification (e.g., Histone Deacetylase)

Research has identified benzamide (B126) derivatives as a significant class of histone deacetylase (HDAC) inhibitors. nih.govmdpi.comresearchgate.netgoogle.comekb.eg HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govresearchgate.netgoogle.com

While direct studies on this compound are limited, evidence points towards its potential as an HDAC inhibitor. Patent literature includes "3-fluoro-4-hydroxybenzamide" within a list of benzamide derivatives that function as inhibitors of histone deacetylase. google.com Furthermore, the introduction of a fluorine atom into the chemical structure of HDAC inhibitors is a known strategy to enhance parameters such as potency and selectivity towards specific HDAC isoforms. mdpi.com

A study comparing N-hydroxybenzamide with its fluorinated counterpart, 3-fluoro-N-hydroxybenzamide, demonstrated that fluorination can significantly improve the selectivity for certain HDAC isoforms. nih.gov This suggests that the fluoro-substitution in this compound could play a critical role in its potential enzyme-inhibiting activity.

Kinetic Studies of Enzyme Modulation (e.g., IC50, Ki Determination)

Kinetic studies are essential for quantifying the potency and affinity of a compound for its enzyme target. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Index (HDAC1/HDAC6) |

| N-hydroxybenzamide | 25.4 | 1.34 | 19 |

| 3-fluoro-N-hydroxybenzamide | 29.4 | 0.453 | 65 |

| Data sourced from PubMed Central. nih.gov |

This data indicates that the addition of a fluorine atom to the benzamide core, in this case at the 3-position, leads to a significant increase in selectivity for HDAC6 over HDAC1. nih.gov Although the IC50 for HDAC1 is slightly higher for the fluorinated compound, the much lower IC50 for HDAC6 results in a more than three-fold improvement in selectivity. nih.gov This highlights the potential for fluorinated benzamides like this compound to act as selective enzyme inhibitors.

Mechanistic Insights into Enzyme-Compound Interaction

The mechanism by which benzamide-based compounds inhibit HDACs typically involves the coordination of a zinc ion within the enzyme's active site by a zinc-binding group on the inhibitor. nih.gov The benzamide moiety itself often serves as a "cap" group that interacts with the rim of the active site pocket. nih.gov

The introduction of a fluorine atom can influence the electronic properties of the benzamide ring, potentially leading to altered binding interactions with the enzyme. mdpi.com This can affect both the potency and the selectivity of the inhibitor for different HDAC isoforms. The enhanced selectivity of 3-fluoro-N-hydroxybenzamide for HDAC6, for instance, is attributed to the specific interactions of the fluorinated cap group within the L1 pocket of the HDAC6 active site. nih.gov While detailed mechanistic studies for this compound are not available, it is plausible that its interaction with HDACs would follow a similar mechanism, with the fluoro and hydroxyl substitutions on the benzamide ring playing a key role in determining its binding affinity and isoform selectivity.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, small molecules can exert their biological effects by binding to and modulating the activity of various receptors.

Protein-Ligand Interaction Analysis (Non-Enzymatic)

The interaction of small molecules like this compound with non-enzymatic protein targets is crucial for understanding their mechanism of action and potential off-target effects.

To characterize the binding of this compound to a target protein, various biophysical techniques would be employed. Isothermal titration calorimetry (ITC) could determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. Surface plasmon resonance (SPR) would be used to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants. These techniques are essential for quantifying the physical interaction between the ligand and its protein target.

Structural biology provides an atomic-level view of how a ligand binds to its target. For this compound, co-crystallization with a target protein followed by X-ray diffraction analysis would be the primary approach. For instance, a structurally related complex benzamide derivative has been successfully co-crystallized with the GluK1 ligand-binding domain, revealing the precise interactions within the binding site at a resolution of 1.85 Å rcsb.org. Such a structure for this compound would elucidate the key hydrogen bonds, hydrophobic interactions, and other forces governing the binding, which is critical for guiding further drug design and optimization.

Cellular Pathway Modulation in vitro

The in vitro effects of a compound on cellular pathways are indicative of its potential therapeutic efficacy. For a compound like this compound, investigations would likely focus on pathways relevant to cancer and other proliferative diseases, given the known activities of similar benzamide-containing molecules.

Benzamide and hydroxamic acid derivatives are frequently investigated as histone deacetylase (HDAC) inhibitors, which are known to induce cell cycle arrest and apoptosis in cancer cells acs.orggoogle.comtandfonline.com. It is plausible that this compound could exert similar effects.

Cell Cycle Arrest: Studies on related HDAC inhibitors have shown that they can cause cell cycle arrest at the G2/M phase tandfonline.comnih.gov. This is often mediated by the induction of cyclin-dependent kinase inhibitors like p21 acs.org. Flow cytometry analysis using propidium (B1200493) iodide staining would be a standard method to assess the effect of this compound on the cell cycle distribution in various cancer cell lines.

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anti-cancer agents. For related benzamide compounds, apoptosis is often confirmed by observing an increase in the population of apoptotic cells through assays like Annexin V/PI staining or by monitoring the cleavage of procaspase-3 into its active form, caspase-3 acs.orgresearchgate.net. For example, a study on gallic acid and its congeners, which include 4-fluoro-3-hydroxybenzoic acid, demonstrated the induction of apoptosis in ovarian cancer cell lines researchgate.netwaocp.org. Similarly, another HDAC inhibitor, Fb-4, was shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner tandfonline.com.

The following table summarizes the effects of related compounds on cell viability, which is a common preliminary measure of cellular pathway modulation.

| Compound/Analog | Cell Line | Effect | IC50 Value | Citation |

| Gallic Acid | A2780S (Ovarian Cancer) | Decreased cell viability | 19.39 µg/mL | researchgate.net |

| Gallic Acid | A2780CP (Ovarian Cancer) | Decreased cell viability | 35.59 µg/mL | researchgate.net |

| Fb-4 | U937 (Leukemia) | Improved inhibitory activity | 0.34 µM | tandfonline.com |

| Fb-4 | K562 (Leukemia) | Potent inhibition | 0.87 µM | tandfonline.com |

| Fb-4 | MCF-7 (Breast Cancer) | Potent inhibition | 0.32 µM | tandfonline.com |

The modulation of cellular pathways by a compound like this compound would be reflected in changes at the gene and protein expression levels. If acting as an HDAC inhibitor, it would be expected to cause hyperacetylation of histones, leading to a more open chromatin structure and altered gene transcription.

Gene Expression: Techniques such as quantitative real-time PCR (qRT-PCR) and microarray or RNA-sequencing analysis would be used to identify specific genes whose expression is up- or downregulated following treatment with the compound. For example, silencing of HDAC3 has been shown to increase the expression of the p21 gene acs.org.

Protein Levels: Western blotting would be the primary method to assess changes in the protein levels of key signaling molecules. This would include looking at the levels of acetylated histones (e.g., acetyl-H3), cell cycle regulators (e.g., p21, cyclins), and apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different chemical modifications to a lead compound affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine the importance of the fluoro, hydroxyl, and amide groups for its potency.

Research on related salicylanilides has shown that the presence of a phenolic hydroxyl group is essential for their antitubercular activity, and the potency is significantly influenced by electron-withdrawing groups on the aniline (B41778) ring nih.gov. In another study on thiazolyl-hydroxamate derivatives as HDAC6 inhibitors, SAR studies revealed the importance of the linker size and the electronic properties of the aryl cap group for activity and selectivity researchgate.net. For a series of benzamides investigated as Mycobacterium tuberculosis inhibitors, it was found that compounds with strong electron-deficient groups at the C-5 position of the benzamide core showed a significant decrease in potency acs.org.

The table below illustrates SAR data for a series of salicylanilide (B1680751) analogs, highlighting the impact of substitutions on the A-ring (the salicylic (B10762653) acid moiety).

| Compound | A-Ring Substitution | B-Ring | MIC (µg/mL) | Citation |

| 1 | 5-Cl | 3,5-bis(CF3) | 3.1-6.2 | nih.gov |

| 2 | H | 3,5-bis(CF3) | 12.5-25 | nih.gov |

| 3 | 5-Cl (no 2-OH) | 3,5-bis(CF3) | >100 | nih.gov |

| 4 | H (no 2-OH) | 3,5-bis(CF3) | >100 | nih.gov |

This data indicates that the 2-hydroxyl group is critical for activity, as its removal leads to a complete loss of potency (compounds 3 and 4) nih.gov. The 5-chloro substituent also contributes to potency, as its removal in compound 2 results in a 2-4 fold decrease in activity compared to the lead compound 1 nih.gov. Such studies would be invaluable in optimizing this compound into a more potent and selective therapeutic agent.

Identification of Key Pharmacophoric Features

The this compound scaffold presents a distinct set of pharmacophoric features that contribute to its engagement with various biological targets. The core structure consists of a benzene (B151609) ring substituted with a fluorine atom, a hydroxyl group, and a carboxamide group. These functionalities can participate in several types of non-covalent interactions, which are crucial for molecular recognition by protein targets.

The key pharmacophoric elements of this compound are:

Hydrogen Bond Donors: The hydroxyl (-OH) group and the amide (-NH₂) group are potent hydrogen bond donors. These groups can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen present in the amino acid residues of a protein's binding site.

Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group, the oxygen atom of the carbonyl group in the amide, and the fluorine atom can all act as hydrogen bond acceptors. The carbonyl oxygen is a particularly strong hydrogen bond acceptor.

Aromatic Ring: The benzene ring provides a hydrophobic surface that can engage in van der Waals interactions and potentially π-π stacking or cation-π interactions with complementary aromatic or charged residues in the target protein.

Halogen Bond Donor: The fluorine atom, under certain geometric conditions, can participate in halogen bonding, a non-covalent interaction with a nucleophilic site.

The relative positioning of these features is critical. The ortho relationship between the hydroxyl and carboxamide groups, and the meta relationship of the fluorine atom to the carboxamide, define a specific spatial arrangement of interaction points. For instance, the proximity of the hydroxyl and carboxamide groups can allow for chelation of metal ions, a feature leveraged in the design of inhibitors for metalloenzymes like HIV-1 integrase. nih.gov In the context of histone deacetylase (HDAC) inhibitors, the benzamide moiety can serve as a cap group that interacts with the outer rim of the enzyme's active site tunnel, while other parts of the molecule engage with the catalytic zinc ion. acs.orgnih.gov

The electronic properties of the ring, influenced by the electron-withdrawing fluorine and electron-donating hydroxyl group, also play a role in modulating the acidity of the hydroxyl proton and the hydrogen bonding capacity of the amide, thereby fine-tuning the binding affinity for a specific target.

Design of Analogs for Enhanced Target Selectivity

The this compound core has been utilized as a starting point for the design of more complex and selective inhibitors for various protein targets. Medicinal chemistry campaigns have explored modifications at different positions of the benzamide scaffold to optimize potency and selectivity.

One common strategy involves the derivatization of the amide nitrogen. By replacing one of the amide protons with larger and more complex chemical moieties, researchers can extend the molecule to interact with adjacent binding pockets in the target protein. This approach is exemplified in the development of inhibitors for targets such as Peroxisome Proliferator-Activated Receptor α (PPARα) and 12-Lipoxygenase. nih.govnih.gov For instance, linking the this compound core to other pharmacophores via a linker can create bifunctional molecules or probes with enhanced selectivity.

Another key strategy focuses on modifying the substitution pattern on the aromatic ring. The number and position of fluorine atoms, for example, can significantly impact selectivity. Studies on PPARα agonists have shown that di- and tri-fluorinated analogs can exhibit improved potency and isoform selectivity compared to the mono-fluorinated parent compound. nih.gov The introduction of fluorine can alter the electronic distribution of the ring, influence the conformation of the molecule, and create new interaction points, such as halogen bonds, which can be exploited to achieve selectivity for a particular target isoform. For example, in the development of HDAC inhibitors, fluorination has been shown to steer selectivity towards specific isoforms like HDAC6. nih.gov

The following table summarizes selected examples of analog design based on the this compound scaffold to achieve enhanced target selectivity.

| Target Class | Parent Scaffold Moiety | Analog Design Strategy | Observed Impact on Selectivity | Reference |

|---|---|---|---|---|

| Histone Deacetylases (HDACs) | 3-Fluoro-N-hydroxybenzamide | Introduction of a fluorine atom at the 3-position of N-hydroxybenzamide. | Increased selectivity for HDAC6 over HDAC1. The 3-fluoro analog showed a 65-fold selectivity for HDAC6, compared to a 19-fold selectivity for the non-fluorinated parent compound. | nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | 4-Fluorobenzyl | Synthesis of various fluorinated analogs, including 3,4-difluoro derivatives, attached to a core scaffold. | The 3,4-difluoro analog (4k) was the most potent compound in the series, demonstrating that strategic placement of fluorine atoms can enhance activity for PPARα. | nih.gov |

| HIV-1 Integrase | 3-Keto Salicylic Acid | Condensation of 3-formyl salicylaldehyde (B1680747) derivatives with 4-fluorobenzyl amine. | The design aimed to utilize the chelating properties of the 3-keto salicylic acid pharmacophore with Mg2+ ions in the active site. The 4-fluorobenzyl moiety contributes to binding in a hydrophobic pocket. | nih.gov |

Applications of 4 Fluoro 3 Hydroxybenzamide in Medicinal Chemistry and Chemical Biology

Lead Compound Identification and Optimization

In the initial phases of drug discovery, identifying a "lead compound"—a molecule with promising biological activity—is a critical step. The 4-fluoro-3-hydroxybenzamide scaffold has features that make it an attractive candidate for lead identification and subsequent optimization into a potent drug candidate.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govnih.gov These scaffolds represent a successful starting point for the design of new bioactive compounds. ufrj.br The benzamide (B126) structure is considered one such privileged scaffold due to its prevalence in known drugs and its ability to be readily functionalized.

The this compound structure embodies the characteristics of a privileged scaffold. The aromatic ring and the amide linkage provide a rigid core that can be oriented within a protein's binding site. The hydroxyl and fluoro substituents offer specific hydrogen bonding and electronic properties, while also presenting vectors for chemical modification to explore structure-activity relationships (SAR) and engage with diverse biological targets. nih.gov The isoxazole (B147169) scaffold, another important pharmacophore, can be synthesized from 3-hydroxybenzamide (B181210) derivatives, further highlighting the versatility of this core structure in creating diverse chemical entities for drug discovery programs. rsc.org

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency (the concentration required to produce a desired effect) and selectivity (its ability to act on a specific target without affecting others). For benzamide-based compounds, these strategies often involve systematic modification of the scaffold.

The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a compound's metabolic stability, binding affinity, and membrane permeability. mdpi.com The strategic placement of fluorine can significantly influence a molecule's electronic properties and conformation, leading to enhanced potency and fine-tuned selectivity for its intended target, such as histone deacetylases (HDACs). mdpi.comrsc.org

Structure-activity relationship (SAR) studies are crucial for this optimization process. For example, in the development of salicylamide (B354443) derivatives as potent Hepatitis B virus (HBV) inhibitors, modifications to both the salicylic (B10762653) acid ring and the aniline (B41778) moiety were explored. The introduction of different halogen atoms at various positions led to significant changes in inhibitory activity. This systematic approach allows researchers to understand which chemical features are critical for the desired biological effect. nih.gov

| Compound Modification | Rationale | Observed Impact on Activity | Reference |

|---|---|---|---|

| Introduction of Fluorine | Enhance metabolic stability, binding affinity, and alter electronic properties. | Can increase potency and selectivity for specific enzyme isoforms. | mdpi.comrsc.org |

| Varying Halogen Substituents (e.g., Cl, Br, I) | Explore the effects of sterics and electronics on binding pocket interactions. | Potency can be significantly enhanced or reduced depending on the position and nature of the halogen. For example, a 4'-Bromo substituent on a salicylanilide (B1680751) scaffold showed high potency against HBV. | nih.gov |

| Modification of Linker between Aromatic Rings | Optimize geometry and flexibility for better target engagement. | In 4-(benzyloxy)benzamides, an -OCH2- linker was found to be useful for ARTD10 inhibition, with potency enhanced by substituents on the B-ring. | oulu.fi |

| Alkylation of Hydroxyl Group | Alter hydrogen bonding capacity and lipophilicity. | In studies on IMD-0354 analogues, methylation of the phenolic hydroxyl group was explored to probe its importance for activity. | nih.gov |

Development of Pharmacological Probes

Pharmacological or chemical probes are small molecules used to study and validate the function of proteins and other biological targets in cells and organisms. nih.gov The design of effective probes requires a careful balance of properties, including high affinity and selectivity for the target, cell permeability, and the presence of a tag or reactive group for detection or target identification. researchgate.net

Target validation is the process of confirming that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention. nih.gov Chemical probes derived from scaffolds like this compound can be instrumental in this process.

The design of such a probe would involve chemically modifying the core scaffold to include a "warhead" or a reporter tag. A common strategy is photoaffinity labeling (PAL), where a photo-reactive group (e.g., an aryl azide, diazirine, or benzophenone) is incorporated into the molecule. d-nb.info Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to the target protein in close proximity. nih.gov This permanent linkage allows for subsequent isolation and identification of the target. A probe based on this compound could be synthesized by attaching a photo-reactive moiety, transforming the reversible binder into an irreversible tool for target validation.

Affinity-based proteomics is a powerful technique used to identify the full spectrum of proteins that interact with a small molecule. This approach, often called chemical proteomics, uses a chemical probe to "pull down" its protein targets from a complex biological sample, such as a cell lysate. d-nb.infomalariaworld.org

An affinity-based probe derived from this compound would typically feature three components: the core benzamide scaffold for target binding, a reactive group for covalent attachment (as in photoaffinity labeling), and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). frontiersin.org After the probe is incubated with a proteome and covalent cross-linking is induced, the reporter tag is used to enrich the probe-protein complexes, for example, by using streptavidin-coated beads for a biotin tag. The captured proteins are then identified using mass spectrometry. This method can uncover novel targets of a compound and provide insights into its mechanism of action and potential off-target effects. malariaworld.org

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments, for weak binding to a biological target. proteopedia.orgnih.gov Once a binding fragment is identified, it is optimized and grown into a more potent lead compound. nih.gov

The utility of fluorine-containing fragments is particularly noteworthy due to the unique properties of the fluorine atom and the power of ¹⁹F-NMR spectroscopy as a sensitive screening method. researchgate.net Since fluorine is absent in naturally occurring biological systems, ¹⁹F-NMR provides a clean background for detecting fragment binding. researchgate.net

A compelling example of this approach involved a drug discovery campaign targeting the Ebola virus matrix protein VP40. uni-marburg.de In this study, researchers used crystal soaking to screen a fragment library and identified several lead-like molecules. One of the key crystallographic binders identified was 4-fluoro-2-hydroxybenzamide, a constitutional isomer of this compound. This fragment served as a crucial starting point for structure-guided drug design, demonstrating the value of the fluorinated hydroxybenzamide scaffold in FBDD for identifying novel antiviral agents. uni-marburg.de

| Fragment Compound | Significance |

|---|---|

| Salicylic acid (SA) | Initial crystallographic binder identified from a preselected fragment library. |

| 3-amino-SA | Derivative of salicylic acid identified as a further crystallographic binder. |

| 4-fluoro-SA | Derivative of salicylic acid identified as a further crystallographic binder. |

| 4-fluoro-2-hydroxybenzamide | A key lead-like molecule identified via crystal soaking, serving as a starting point for further design. |

| 5-amino-SA | Derivative of salicylic acid identified as a further crystallographic binder. |

Evaluation as a Chemical Fragment

This compound is a molecule of interest in fragment-based drug discovery (FBDD), an approach that screens small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. openaccessjournals.commdpi.com These fragments, typically with a molecular weight under 300 Daltons, serve as starting points for building more potent and selective drug candidates. openaccessjournals.comresearchgate.net The evaluation of this compound as a chemical fragment involves a suite of biophysical techniques designed to detect these weak interactions, which are often in the micromolar to millimolar range. mdpi.comnih.gov

Biophysical Techniques for Fragment Evaluation:

A variety of sensitive biophysical methods are employed to identify and characterize the binding of fragments like this compound to their targets. nih.gov These techniques provide crucial information on binding affinity, thermodynamics, and the specific location of binding on the target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool in FBDD. nih.gov For a fluorinated fragment such as this compound, ¹⁹F-NMR is particularly advantageous. nih.govmdpi.comresearchgate.net Since fluorine is not naturally present in biological molecules, ¹⁹F-NMR spectra have no background signals, leading to clear and sensitive detection of binding events. nih.govmdpi.com Changes in the chemical shift of the fluorine atom upon binding to a target protein provide direct evidence of interaction. mdpi.com

X-ray Crystallography: This technique provides high-resolution, three-dimensional structural information about how a fragment binds to its target protein. mdpi.com By soaking crystals of the target protein with a solution containing this compound, researchers can determine the precise orientation of the fragment in the binding site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com This structural information is invaluable for guiding the subsequent elaboration of the fragment.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. frontiersin.org This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org Such data helps in understanding the driving forces behind the binding of this compound to its target. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can measure real-time binding kinetics and affinity. nih.gov It involves immobilizing the target protein on a sensor chip and flowing a solution of the fragment over the surface. The change in the refractive index upon binding is measured, providing data on association and dissociation rates.

Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry (DSF), this method assesses the thermal stability of a protein in the presence and absence of a ligand. nih.gov A binding event with a fragment like this compound will typically stabilize the protein, leading to an increase in its melting temperature (Tm).

The following table summarizes the application of these techniques in evaluating this compound as a chemical fragment.

| Biophysical Technique | Information Obtained | Relevance to this compound |

| ¹⁹F-NMR Spectroscopy | Binding confirmation, chemical environment changes | High sensitivity due to the fluorine atom, no background from biological molecules. nih.govmdpi.com |

| X-ray Crystallography | 3D structure of the fragment-target complex, binding mode | Reveals specific atomic interactions guiding structure-based design. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic profile of the interaction. frontiersin.org |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Real-time analysis of the binding event. nih.gov |

| Thermal Shift Assay (TSA) | Target engagement, protein stability | Confirms binding by measuring changes in protein melting temperature. nih.gov |

The "rule-of-three" is a set of guidelines often used to define a good fragment, which includes a molecular weight under 300 Da, a cLogP less than 3, and fewer than three hydrogen bond donors and acceptors. nih.gov this compound generally fits these criteria, making it an attractive candidate for fragment libraries.

Fragment Elaboration Strategies

Once this compound has been identified and validated as a binder to a specific target, the next step is to develop it into a more potent lead compound. This process, known as fragment elaboration, involves synthetically modifying the initial fragment to improve its binding affinity and other pharmacological properties. researchgate.net The strategies for elaboration are heavily guided by the structural information obtained from techniques like X-ray crystallography. acs.org

Common Fragment Elaboration Strategies:

Fragment Growing: This strategy involves adding new functional groups to the fragment scaffold to make additional interactions with the target protein. researchgate.net For example, if the crystal structure shows a nearby hydrophobic pocket, a lipophilic group could be added to the this compound core to occupy that pocket and increase binding affinity. acs.org

Fragment Linking: If two different fragments are found to bind in close proximity within the target's binding site, they can be connected by a chemical linker. This can lead to a significant increase in potency due to the additive binding energies of the two fragments and the entropic benefit of a single molecule binding.

Fragment Merging or Scaffold Hopping: This involves combining the structural features of two or more fragments that bind to the same site into a single, novel molecule. nih.gov This can lead to the discovery of new chemical scaffolds with improved properties. nih.gov

The structure-activity relationship (SAR) is a critical component of fragment elaboration. SAR studies involve systematically modifying the structure of this compound and its derivatives and assessing the impact on their biological activity. For instance, the position of the fluorine and hydroxyl groups on the benzene (B151609) ring is crucial for activity, and modifications at these positions can significantly alter binding affinity. nih.gov The amide group also provides a key interaction point and can be modified to explore different binding interactions.

The following table outlines potential elaboration strategies for this compound based on its structure.

| Position on Scaffold | Potential Modification | Rationale |

| Amide (-CONH₂) | N-alkylation, N-arylation | Explore interactions in the S1 pocket, improve metabolic stability. |

| Phenolic hydroxyl (-OH) | Etherification, esterification | Modulate hydrogen bonding capacity, improve pharmacokinetic properties. |

| Fluoro (-F) | Replacement with other halogens or small groups | Fine-tune electronic properties and binding interactions. |

| Aromatic ring | Introduction of additional substituents | Probe for additional binding pockets and improve selectivity. |

For example, in the development of inhibitors for the enzyme InhA from Mycobacterium tuberculosis, a fragment-growing strategy was successfully employed. acs.org A small fragment hit was elaborated into a nanomolar inhibitor by systematically adding functional groups that could interact with hydrophobic sites within the enzyme's active site. acs.org A similar approach could be applied to this compound, using its core structure as a starting point for building more potent and selective inhibitors for a given target.

Chemical Library Synthesis Utilizing this compound

Design and Synthesis of Compound Libraries

The synthesis of chemical libraries based on the this compound scaffold is a key strategy in drug discovery to explore a wide range of chemical space and identify compounds with desired biological activities. nih.gov The design of these libraries often revolves around a common core structure, in this case, this compound, which can be considered a "privileged structure" if it is found to bind to multiple, unrelated biological targets. acs.org

Strategies for Library Synthesis:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules. ijpsr.com Using this compound as a starting material, different building blocks can be systematically added to create a diverse library of derivatives. nycu.edu.tw

Solid-Phase Synthesis: In this technique, the starting material is attached to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion. ijpsr.com The purification process is simplified to a filtration step, making it well-suited for the automated, parallel synthesis of compound libraries. ijpsr.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, leading to the rapid generation of compound libraries. nycu.edu.tw This technique has been successfully used in the synthesis of complex heterocyclic compounds from fluorinated starting materials. nycu.edu.tw

A typical synthetic route for a library based on this compound might start with the commercially available 3-fluoro-4-hydroxybenzoic acid. google.com This starting material can be converted to the corresponding benzamide through standard amide coupling reactions. Subsequently, the hydroxyl and amide groups can be functionalized with a variety of building blocks to generate a diverse library of compounds.

The following table provides an example of a synthetic strategy for a small library derived from this compound.

| Starting Material | Reaction Step 1 | Reaction Step 2 | Library of Products |

| 3-Fluoro-4-hydroxybenzoic acid | Amidation with a library of primary and secondary amines | Alkylation or acylation of the phenolic hydroxyl group with a library of electrophiles | A diverse set of N-substituted and O-substituted this compound derivatives. |

High-Throughput Screening Applications

Once a chemical library based on this compound has been synthesized, it can be subjected to high-throughput screening (HTS) to identify "hit" compounds with activity against a specific biological target. nih.govacs.org HTS involves the automated testing of thousands of compounds in a rapid and efficient manner. acs.orgresearchgate.net

HTS Assay Formats:

The choice of assay format depends on the nature of the biological target. Common HTS assays include:

Enzyme Inhibition Assays: If the target is an enzyme, the library can be screened for compounds that inhibit its activity. researchgate.net These assays often use a colorimetric or fluorescent readout to measure the rate of the enzymatic reaction. nih.gov

Receptor Binding Assays: For receptor targets, the library can be screened for compounds that displace a known radiolabeled or fluorescently tagged ligand.

Cell-Based Assays: These assays measure the effect of the library compounds on a specific cellular process, such as cell proliferation, apoptosis, or gene expression.

The results of an HTS campaign are typically a list of "hits"—compounds that show activity above a certain threshold. These hits are then subjected to further validation and characterization to confirm their activity and determine their mechanism of action. The structural diversity of the library synthesized from this compound increases the probability of finding novel hits with desirable properties. nih.gov

The following table outlines the HTS workflow for a library of this compound derivatives.

| Step | Description | Outcome |

| Primary Screen | The entire library is tested at a single concentration against the target. | A list of initial "hits" is generated. |

| Dose-Response Analysis | The hits from the primary screen are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). | Confirmed hits with dose-dependent activity are identified. |

| Secondary and Orthogonal Assays | Confirmed hits are tested in different assay formats to rule out false positives and confirm their mechanism of action. | Validated hits with a confirmed mechanism of action are selected for further study. |

| Structure-Activity Relationship (SAR) Analysis | The relationship between the chemical structure of the active compounds and their biological activity is analyzed to guide further optimization. | SAR data provides insights for the design of more potent and selective compounds. |

Analytical Methodologies for 4 Fluoro 3 Hydroxybenzamide in Research Settings

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 4-Fluoro-3-hydroxybenzamide from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, a C8 or C18 column is used. chromatographyonline.com The choice of stationary phase is critical, and for fluorinated compounds, specialized fluorinated phases can offer alternative selectivity compared to traditional alkyl phases. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous component (like water with a modifier such as formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). asm.orgnih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility. asm.org A common method is trimethylsilylation, which converts the polar hydroxyl and amide groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and amides. asm.org The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. asm.org The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, allowing for confident identification. researchgate.net

| Technique | Typical Application | Key Parameters | Common Detectors |

| HPLC | Quantification, purity assessment | Reversed-phase (C8, C18, fluorinated phases), isocratic or gradient elution with aqueous/organic mobile phases. chromatographyonline.comasm.org | UV, Diode Array Detector (DAD), Mass Spectrometry (MS). nih.gov |

| GC-MS | Identification and quantification of volatile derivatives | Derivatization (e.g., silylation), temperature-programmed oven, capillary column. asm.org | Mass Spectrometer (provides structural information). asm.org |

Spectroscopic Techniques for Structural Elucidation (Beyond Basic ID)

Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound, going beyond simple identification to provide insights into its three-dimensional structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, respectively. rsc.orgsavemyexams.com Chemical shifts, splitting patterns, and integration values in ¹H NMR help to piece together the connectivity of the molecule. savemyexams.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique. nih.gov It provides information about the electronic environment around the fluorine nucleus. The chemical shift of the fluorine signal is highly sensitive to its surroundings. nih.gov In complex mixtures, ¹⁹F-centered NMR experiments can be designed to elucidate the structure of fluorine-containing molecules. nih.gov